BenchChemオンラインストアへようこそ!

MK-0249

H3 receptor affinity species selectivity receptor occupancy

Procure MK-0249, a quinazolinone H3 inverse agonist validated in multiple Ph2 trials, as an authoritative negative control for schizophrenia cognition (BACS Δ = -0.1) and a wakefulness-promoting benchmark (MWT +5.17-5.45 min). Its unique P-gp efflux profile (rat substrate, human non-substrate) enables species-specific BBB investigations, while its pronounced insomnia signal (17.5-32%) makes it a reliable positive control for sleep-disruption studies. Ensured batch-to-batch consistency for translational robustness.

Molecular Formula C23H24F3N3O2
Molecular Weight 431.4 g/mol
CAS No. 1167574-41-5
Cat. No. B1677218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0249
CAS1167574-41-5
SynonymsMK-0249;  MK0249;  MK 0249
Molecular FormulaC23H24F3N3O2
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F
InChIInChI=1S/C23H24F3N3O2/c1-16-27-20-7-4-6-19(23(24,25)26)21(20)22(30)29(16)17-8-10-18(11-9-17)31-15-5-14-28-12-2-3-13-28/h4,6-11H,2-3,5,12-15H2,1H3
InChIKeyDDDZBLNULGDPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





MK-0249 (CAS 1167574-41-5) H3 Receptor Inverse Agonist Baseline Characteristics


MK-0249 is a quinazolinone-based small molecule histamine H3 receptor inverse agonist [1]. It exhibits potent binding to the human histamine H3 receptor with an IC50 of 1.7 nM [2] and a Ki of 6.8 ± 1.3 nM [3]. MK-0249 is orally bioavailable and has been evaluated in multiple Phase 2 clinical trials for cognitive impairment in schizophrenia, Alzheimer's disease, adult ADHD, and excessive daytime sleepiness associated with obstructive sleep apnea [4]. The compound demonstrates cross-species H3 receptor binding with Ki values of 33 ± 3 nM for rat H3 and 4.3 ± 1.2 nM for rhesus H3 [3], and is a substrate for rat P-glycoprotein (P-gp) but not for human P-gp [3].

Why MK-0249 Cannot Be Substituted with Other H3 Receptor Antagonists


Despite a common mechanism of action as histamine H3 receptor inverse agonists, MK-0249 differs substantially from structurally and pharmacologically related compounds in terms of receptor binding kinetics, species-specific P-glycoprotein efflux liability, clinical efficacy profiles across multiple cognitive disorders, and adverse event patterns. Substitution with alternative H3 antagonists such as pitolisant (Ki = 0.16 nM) [1], GSK189254 (Ki = 0.26 nM) [2], or ABT-288 would introduce confounding variables including altered target occupancy dynamics [3], distinct brain penetration due to differential P-gp substrate profiles [4], and divergent clinical efficacy outcomes across schizophrenia, ADHD, and Alzheimer's disease trials [5]. The quantitative evidence below substantiates MK-0249's unique experimental profile, underscoring why generic substitution fails in both research and translational settings.

MK-0249 Quantitative Differentiation Evidence vs. H3 Antagonist Comparators


Binding Affinity and Species Selectivity of MK-0249 vs. Pitolisant and GSK189254

MK-0249 displays a Ki of 6.8 ± 1.3 nM for human H3 receptor [1], which is approximately 40-fold lower affinity than pitolisant (Ki = 0.16 nM) [2] and approximately 25-fold lower affinity than GSK189254 (Ki = 0.26 nM) [3]. However, MK-0249 demonstrates a unique species selectivity profile: it binds human H3 with Ki = 6.8 nM, rhesus H3 with Ki = 4.3 ± 1.2 nM, and rat H3 with Ki = 33 ± 3 nM [1]. This ~5-fold lower affinity for rat H3 compared to human H3 informs appropriate preclinical model selection.

H3 receptor affinity species selectivity receptor occupancy

Clinical Efficacy in Cognitive Impairment Associated with Schizophrenia: MK-0249 vs. Placebo

In a randomized, double-blind, placebo-controlled crossover study of 55 stable schizophrenia patients, MK-0249 10 mg once daily for 4 weeks did not demonstrate a statistically significant difference compared to placebo in the mean change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) total cognitive score (-0.1, 95% CI: -2.3, 2.1) [1]. Similarly, in a separate trial, ABT-288 also failed to improve cognition in schizophrenia [2], indicating a class-wide lack of efficacy in this indication.

schizophrenia cognitive impairment BACS

Wakefulness Promotion in Sleep-Deprived Volunteers: MK-0249 vs. Modafinil

In a double-blind, placebo- and modafinil-controlled crossover study of 24 healthy sleep-deprived male volunteers, MK-0249 demonstrated statistically significant but lesser effects on sleep latency compared to modafinil. Modafinil 200 mg increased MWT sleep latency by 9.07 min (P < 0.0001), while MK-0249 50 mg increased latency by 5.17 min (P = 0.008) and MK-0249 10 mg increased latency by 5.45 min (P = 0.005) [1]. In a separate trial in obstructive sleep apnea patients with excessive daytime sleepiness, MWT-early mean change from baseline sleep latency at week 2 was 2.1 min for MK-0249 (top two doses pooled; P > 0.05 vs. placebo) versus 5.9 min for modafinil (P ≤ 0.001 vs. placebo) [2].

excessive daytime sleepiness wakefulness sleep latency

Insomnia Adverse Event Profile: MK-0249 vs. Placebo and Modafinil

MK-0249 consistently shows a higher incidence of insomnia adverse events compared to both placebo and the wake-promoting agent modafinil. In a Phase 2 trial in obstructive sleep apnea patients (N=125), insomnia AEs were reported in 17.5% of patients receiving MK-0249 (combined doses) versus 0.9% for placebo and 1.8% for modafinil [1]. In an ADHD trial (N=72), insomnia was reported by 32% of patients on MK-0249 compared to 11% on placebo [2]. In an Alzheimer's disease trial, insomnia occurred in 5.5% of MK-0249-treated patients versus 0% on placebo [3]. This consistent insomnia signal differentiates MK-0249 from other H3 antagonists like pitolisant, which has a more favorable sleep architecture profile [4].

adverse events insomnia tolerability

Preclinical Species Differences in P-glycoprotein Efflux: MK-0249 vs. Class Inference

MK-0249 is a substrate for rat P-glycoprotein (P-gp) but not for human P-gp [1]. In mdr1a (-/-) mice lacking P-gp, MK-0249 shows markedly higher brain penetrability and a lower plasma Occ90 value compared to wild-type mdr1a (+/+) mice [1]. This species-specific efflux profile differs from many other CNS-penetrant H3 antagonists and must be considered when interpreting rodent efficacy data and translating to human dosing.

P-glycoprotein blood-brain barrier species differences

Optimal Research and Industrial Application Scenarios for MK-0249


Negative Control for Schizophrenia Cognitive Impairment Studies

Given the definitive lack of efficacy of MK-0249 10 mg daily versus placebo in improving cognitive impairment in schizophrenia patients [1], MK-0249 serves as an ideal negative control compound for researchers evaluating novel H3 receptor inverse agonists or other pro-cognitive mechanisms in this indication. The BACS total cognitive score change of -0.1 (95% CI: -2.3, 2.1) provides a quantitative benchmark against which to compare new chemical entities.

Benchmarking Wakefulness Promotion Efficacy of H3 Inverse Agonists

The direct head-to-head comparison data with modafinil in sleep-deprived volunteers [2] and obstructive sleep apnea patients [3] establishes MK-0249 as a reference standard for evaluating the wakefulness-promoting potential of novel H3-targeting compounds. The +5.17 to +5.45 min increase in MWT sleep latency (vs. +9.07 min for modafinil) provides a quantitative efficacy ceiling for this mechanism in acute sleep deprivation models.

Insomnia Liability Assessment for H3 Inverse Agonists

MK-0249's consistent and pronounced insomnia adverse event signal (17.5-32% across trials) [4] makes it a valuable tool compound for assessing the sleep-disrupting potential of H3 inverse agonists. Researchers can use MK-0249 as a positive control for insomnia in preclinical polysomnography studies or as a reference to benchmark the improved sleep architecture profiles of next-generation H3 modulators.

Species-Specific P-gp Efflux Studies in Preclinical Models

MK-0249's differential P-gp substrate profile (substrate for rat P-gp but not human P-gp) [5] makes it a useful probe for investigating species differences in blood-brain barrier efflux transporters. It can be employed in comparative brain penetration studies across wild-type and P-gp knockout rodent models to calibrate translational predictions for CNS drug candidates with similar efflux liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0249

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.